molecular formula C11H10ClN3O3 B11855669 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide

7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide

Cat. No.: B11855669
M. Wt: 267.67 g/mol
InChI Key: SAHWYMPFJJQWKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide typically involves the reaction of 7-chloro-4-hydroxy-6-methoxyquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide involves its interaction with cellular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA. This disrupts the replication process, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison: 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination enhances its biological activity compared to similar compounds. For example, 7-Chloro-4-hydroxyquinoline lacks the methoxy group, which reduces its effectiveness in certain applications .

Properties

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

7-chloro-6-methoxy-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H10ClN3O3/c1-18-9-2-5-8(3-7(9)12)14-4-6(10(5)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17)

InChI Key

SAHWYMPFJJQWKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)NN)Cl

Origin of Product

United States

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